molecular formula C14H13FN2O4 B2804263 3-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1904199-80-9

3-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No. B2804263
CAS RN: 1904199-80-9
M. Wt: 292.266
InChI Key: QWBFVJGIGSKFHM-UHFFFAOYSA-N
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Description

“3-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione” is a chemical compound. It is a derivative of azetidin-2-one . Azetidin-2-one derivatives have been identified as having biological potential .


Synthesis Analysis

Azetidin-2-one derivatives are synthesized by exploiting the biological potential of the 1,3,4-oxadiazole/thiadiazole ring . The synthesis involves the preparation of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .


Molecular Structure Analysis

The molecular formula of “3-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione” is C14H13FN2O4. The molecular weight is 292.266.


Chemical Reactions Analysis

Azetidin-2-one derivatives have been used as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .

Scientific Research Applications

Synthesis and Chemical Properties

Convenient Synthesis of Antibiotics A noteworthy application of 3-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione derivatives involves the synthesis of antibiotics such as Linezolid. The process includes an efficient cyclization from isoserine-derived α-hydroxy amide to the (aminomethyl)oxazolidine-2,4-dione, followed by selective reduction to yield Linezolid with high overall yield. This synthesis path offers a convenient route to the antibiotic, showcasing the compound's utility in drug development (Greco et al., 2014).

Versatile Synthesis for α-Hydroxyamides Another significant application is the versatile synthesis of quaternary 1,3-oxazolidine-2,4-diones, leading to α-hydroxyamides with a quaternary stereocenter. This method demonstrates the compound's role in creating structurally complex and pharmacologically relevant molecules through a novel synthetic pathway (Merino et al., 2010).

Pharmacological Applications

Anticancer Activity Research has extended into the anticancer domain, where derivatives of 3-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione have been synthesized and evaluated for their potential anticancer activities. Notably, specific derivatives have shown promising results against breast cancer cell lines, suggesting a potential for these compounds in cancer therapy (Kumar & Sharma, 2022).

Antimicrobial Agents The synthesis of novel oxazolidinone derivatives has also been explored for antimicrobial applications. Compounds synthesized from 3-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione derivatives exhibited potential as antimicrobial agents, highlighting the broad spectrum of biological activity these molecules possess (Devi et al., 2013).

properties

IUPAC Name

3-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4/c1-8-2-3-9(4-11(8)15)13(19)16-5-10(6-16)17-12(18)7-21-14(17)20/h2-4,10H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBFVJGIGSKFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C(=O)COC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione

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